3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Description
3-[(2-Methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound featuring a triazinoindole core fused with a 1,2,4-triazine ring. The structure is distinguished by a 2-methylbenzylsulfanyl substituent at position 3, which confers unique physicochemical and biological properties. The synthesis of such compounds typically involves thiol-alkylation reactions, where a triazinoindole-3-thiol intermediate reacts with halogenated alkyl/aryl derivatives under controlled conditions . Key characterization methods include NMR spectroscopy and mass spectrometry to confirm purity and regiochemistry .
Properties
Molecular Formula |
C17H14N4S |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C17H14N4S/c1-11-6-2-3-7-12(11)10-22-17-19-16-15(20-21-17)13-8-4-5-9-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21) |
InChI Key |
DGTPKNRUVHAPSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Indole Derivatives
Indole-3-carboxaldehyde or substituted indoles react with triazine precursors under acid-catalyzed conditions. For example, in the synthesis of related triazinoindoles, p-toluenesulfonic acid (p-TSA) in acetonitrile facilitates cyclization at reflux, yielding the triazinoindole core. A typical protocol involves:
-
Heating indole-3-carboxaldehyde with 1,2,4-triazine-3-thione in acetonitrile.
-
Catalyzing the reaction with p-TSA (10 mol%) at 80°C for 4–6 hours.
-
Isolating the product via column chromatography (33–45% yield).
Key challenges include competing side reactions, such as indole decomposition or formation of unsubstituted quinazolinones.
Dehydrogenative Cyclization
Tetrachloro-1,4-benzoquinone (TCB) mediates dehydrogenative cyclization of tetrahydrocarbazole derivatives to form polycyclic systems. For triazinoindoles, this method could involve:
-
Preparing a tetrahydrocarbazole precursor with a malonate ester at C-2.
-
Treating with TCB in tetrahydrofuran (THF) at room temperature.
-
Achieving cyclization to the triazinoindole core in >80% yield.
This method avoids protection-deprotection steps, streamlining synthesis.
Introduction of the 2-Methylbenzyl Sulfanyl Group
The sulfanyl group at position 3 is introduced via nucleophilic substitution or coupling reactions.
Thioether Formation via Halogen Displacement
A halogenated triazinoindole (e.g., 3-chloro-5H-triazino[5,6-b]indole) reacts with 2-methylbenzyl mercaptan under basic conditions:
Procedure
-
Dissolve 3-chloro-triazinoindole (1 equiv) and 2-methylbenzyl mercaptan (1.2 equiv) in dimethylformamide (DMF).
-
Add potassium carbonate (2 equiv) and heat at 60°C for 12 hours.
-
Purify via recrystallization (ethyl acetate/hexane) to isolate the product.
Optimization Insights
-
Solvent : DMF enhances nucleophilicity of the thiol.
-
Base : K2CO3 minimizes side reactions compared to stronger bases.
-
Yield : 50–65% (estimated from analogous reactions).
Mitsunobu Reaction
The Mitsunobu reaction couples 3-hydroxy-triazinoindole with 2-methylbenzyl thiol:
Protocol
-
Combine 3-hydroxy-triazinoindole (1 equiv), 2-methylbenzyl thiol (1.5 equiv), triphenylphosphine (1.2 equiv), and diethyl azodicarboxylate (DEAD, 1.2 equiv) in THF.
-
Stir at 0°C to room temperature for 24 hours.
-
Concentrate and purify by flash chromatography.
Advantages
-
High regioselectivity.
-
Tolerates sensitive functional groups.
Alternative Pathways
One-Pot Sequential Synthesis
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Halogen Displacement | DMF, K2CO3, 60°C | 50–65% | Simple reagents | Requires halogenated precursor |
| Mitsunobu Reaction | THF, DEAD, 0°C to rt | 60–75% | High selectivity | Costly reagents |
| One-Pot Synthesis | p-TSA, K2CO3, reflux | 30–40% | Fewer steps | Lower overall yield |
| Pd-Catalyzed Coupling | Pd(OAc)2, Xantphos, 110°C | 55–70% | Functional group tolerance | Sensitive to oxygen |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazinoindole core can be reduced under specific conditions to yield different reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazinoindole derivatives.
Substitution: Various substituted triazinoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties.
Biology
- Antimicrobial Properties: Preliminary studies indicate that 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole exhibits antimicrobial and antifungal activities. Research is ongoing to understand its effectiveness against various pathogens.
Medicine
- Potential Therapeutic Applications: The compound is being explored for its potential in drug development targeting specific biological pathways involved in diseases such as cancer. Its mechanism of action may include enzyme inhibition or receptor modulation.
Industry
- Material Development: The compound is investigated for use in developing advanced materials with unique properties, such as polymers and coatings that could have applications in electronics or pharmaceuticals.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus but limited activity against Candida albicans.
Case Study 2: Synthesis of Derivatives
Research focused on synthesizing derivatives of the compound to enhance its biological activity. Modifications at the benzyl position led to increased potency against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group and triazinoindole core are believed to play crucial roles in its biological activity. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed antimicrobial or antifungal effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Substituent Effects on Structure and Activity
The 2-methylbenzylsulfanyl group in the target compound is a lipophilic, sterically bulky substituent. Comparisons with analogs reveal significant variations in bioactivity and solubility:
The 2-methylbenzyl group balances lipophilicity and steric effects, contrasting with polar groups (e.g., morpholinoethyl) or electron-deficient substituents (e.g., nitro) in analogs.
Biological Activity
3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound with a unique structure that has attracted attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazinoindole family and features a sulfanyl group attached to a 2-methylbenzyl moiety. The following sections will explore its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H14N4S
- Molecular Weight : 306.4 g/mol
- IUPAC Name : 3-[(2-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial and antifungal properties. Its mechanism of action appears to involve interactions with specific molecular targets that inhibit certain enzymes or receptors.
Antimicrobial Activity
The compound has shown promising results against various microbial strains. In vitro studies have demonstrated its efficacy against:
- Bacteria : Exhibiting inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.
- Fungi : Effective against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) reported in the range of 3.92–4.01 mM for C. albicans and 4.01–4.23 mM for A. niger .
The biological activity of this compound is believed to stem from its structural features:
- The sulfanyl group may play a role in redox reactions, potentially leading to oxidative stress in microbial cells.
- The triazinoindole core is thought to interact with enzyme active sites or receptor binding sites, disrupting normal cellular functions.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it can be compared to other triazinoindole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | Lacks the 2-methylbenzyl moiety | Lower antimicrobial activity |
| 3-allylthio-5H-[1,2,4]triazino[5,6-b]indole | Contains an allyl group instead | Different spectrum of activity |
The presence of the 2-methylbenzyl moiety in our compound may enhance lipophilicity and facilitate better interaction with biological membranes compared to its analogs.
Case Studies
A notable study involved the synthesis and evaluation of various derivatives of triazinoindoles for their anticancer properties. The derivatives were screened against several cancer cell lines using the MTT assay. Results indicated that compounds similar to this compound exhibited significant cytotoxicity against human breast adenocarcinoma (MCF-7) and human liver carcinoma (HepG2) cell lines .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole?
- Answer : The compound is synthesized via condensation reactions between substituted isatins (e.g., 5-bromo- or 5-chloroisatin) and thiosemicarbazide in aqueous potassium carbonate. This method yields 3-mercapto-triazinoindole intermediates, which are further functionalized via alkylation with 2-methylbenzyl bromide . Microwave-assisted synthesis has also been validated for analogous triazinoindoles, reducing reaction times (30–60 minutes) and improving yields (15–20% increase) by optimizing dielectric heating parameters (e.g., 150°C, 300 W) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Answer : Multimodal characterization is essential:
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns and regiochemistry.
- IR spectroscopy identifies thiol (-SH) and sulfanyl (-S-) functional groups.
- High-resolution mass spectrometry (HRMS) verifies molecular mass and fragmentation patterns.
- Elemental analysis ensures purity (>95%) and stoichiometric accuracy .
Q. How is the compound’s pharmacological potential initially assessed?
- Answer : Primary screening involves:
- In vitro assays (e.g., antimicrobial, cytotoxic activity) using standardized protocols (e.g., broth microdilution for MIC determination).
- Molecular docking to predict binding affinities to target proteins (e.g., Mcl-1 for anticancer activity) .
Advanced Research Questions
Q. What methodologies optimize reaction conditions for improved yield and regioselectivity?
- Answer : Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of mercapto groups.
- Catalyst selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.
- Microwave parameters : Adjusting power (200–400 W) and pulse sequences reduces side reactions (e.g., oxidation) .
Q. How can researchers resolve discrepancies in spectral data during characterization?
- Answer : Contradictory NMR/IR results are addressed via:
- Cross-validation : X-ray crystallography or 2D NMR (COSY, HSQC) clarifies ambiguous signals.
- Isotopic labeling : Deuterated analogs distinguish exchangeable protons (e.g., NH groups).
- Computational modeling : DFT calculations predict vibrational frequencies and chemical shifts .
Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?
- Answer : SAR studies require:
- Analog synthesis : Varying substituents (e.g., halogens, alkyl chains) at positions 5 and 8 of the indole core.
- Biological profiling : Dose-response curves (IC₅₀/EC₅₀) across multiple cell lines or enzyme targets.
- COMPARE analysis : Correlate activity patterns with known drugs to infer mechanistic pathways .
Q. How should researchers address contradictory bioactivity data in different assay systems?
- Answer : Mitigation strategies include:
- Reproducibility checks : Independent replication of assays with controlled purity (HPLC ≥95%).
- Membrane permeability studies : Assess cellular uptake via logP measurements or Caco-2 models.
- Statistical modeling : Multivariate analysis (ANOVA with post-hoc tests) identifies confounding variables (e.g., solvent effects) .
Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?
- Answer : Mechanistic hypotheses are anchored in:
- Pharmacophore modeling : Identifies essential electronic/steric features for target engagement.
- Kinetic studies : Time-dependent inhibition assays differentiate competitive/non-competitive binding.
- Systems biology : Integration with omics data (proteomics, transcriptomics) reveals downstream pathways .
Methodological Tables
Table 1: Comparison of Synthetic Methods
| Parameter | Traditional Synthesis | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 6–8 hours | 30–60 minutes |
| Yield | 60–70% | 75–85% |
| Key Advantage | Scalability | Reduced side reactions |
Table 2: Key Characterization Data
| Technique | Diagnostic Features |
|---|---|
| ¹H NMR (400 MHz, DMSO) | δ 8.2–8.5 (indole H), δ 4.3 (–SCH₂–), δ 2.4 (CH₃) |
| IR (KBr) | 2550 cm⁻¹ (–SH), 1600 cm⁻¹ (C=N) |
| HRMS (ESI+) | m/z 365.0921 [M+H]⁺ (calc. 365.0918) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
